molecular formula C16H19F3O4S B14131262 Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester

Cat. No.: B14131262
M. Wt: 364.4 g/mol
InChI Key: YBOXRESHTNLLGD-XGICHPGQSA-N
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Description

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester typically involves multiple steps, starting with the preparation of the core benzoxacycloundecin structure. This is followed by the introduction of the trifluoromethanesulfonic acid ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein interaction research.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
  • Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester stands out due to its unique benzoxacycloundecin structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H19F3O4S

Molecular Weight

364.4 g/mol

IUPAC Name

[(5Z)-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl] trifluoromethanesulfonate

InChI

InChI=1S/C16H19F3O4S/c1-12-5-3-2-4-6-13-11-14(7-8-15(13)22-10-9-12)23-24(20,21)16(17,18)19/h5,7-8,11H,2-4,6,9-10H2,1H3/b12-5-

InChI Key

YBOXRESHTNLLGD-XGICHPGQSA-N

Isomeric SMILES

C/C/1=C/CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1

Canonical SMILES

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

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